molecular formula C17H19ClN4O2 B5466075 2-(5-chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)-N-phenylacetamide

2-(5-chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)-N-phenylacetamide

Cat. No.: B5466075
M. Wt: 346.8 g/mol
InChI Key: JIBPFTLYWGLGRM-UHFFFAOYSA-N
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Description

2-(5-chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)-N-phenylacetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)-N-phenylacetamide typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Piperidine Substitution: The piperidine ring can be introduced through nucleophilic substitution reactions.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols.

    Substitution: The chlorine atom can be substituted by various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-6-oxo-4-(methylthio)pyridazin-1(6H)-yl)-N-phenylacetamide
  • 2-(5-chloro-6-oxo-4-(morpholin-4-yl)pyridazin-1(6H)-yl)-N-phenylacetamide

Uniqueness

The uniqueness of 2-(5-chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)-N-phenylacetamide lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

2-(5-chloro-6-oxo-4-piperidin-1-ylpyridazin-1-yl)-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c18-16-14(21-9-5-2-6-10-21)11-19-22(17(16)24)12-15(23)20-13-7-3-1-4-8-13/h1,3-4,7-8,11H,2,5-6,9-10,12H2,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBPFTLYWGLGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C(=O)N(N=C2)CC(=O)NC3=CC=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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